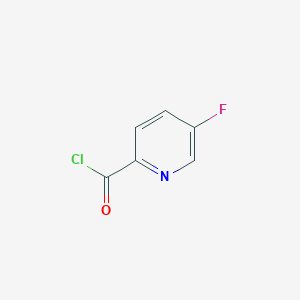

5-Fluoropyridine-2-carbonyl chloride

Description

5-Fluoropyridine-2-carbonyl chloride (CAS: 717871-83-5) is a halogenated pyridine derivative with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol . It features a fluorine substituent at the 5-position of the pyridine ring and a reactive carbonyl chloride group at the 2-position. This compound is widely used as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis. Its high electrophilicity at the carbonyl carbon enables efficient acylation reactions with nucleophiles such as amines or alcohols .

Properties

IUPAC Name |

5-fluoropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)5-2-1-4(8)3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBZBMDHYAUEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620521 | |

| Record name | 5-Fluoropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717871-83-5 | |

| Record name | 5-Fluoropyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoropyridine-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-5-fluoropyridine followed by treatment with thionyl chloride to introduce the carbonyl chloride group . The reaction conditions often require low temperatures and anhydrous solvents to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoropyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed under mild conditions.

Major Products:

Amides and Esters: Formed through nucleophilic substitution.

Biaryl Compounds: Resulting from coupling reactions.

Scientific Research Applications

5-Fluoropyridine-2-carbonyl chloride is extensively used in scientific research due to its versatility in organic synthesis. Some key applications include:

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-2-carbonyl chloride is primarily based on its reactivity as an electrophile. The carbonyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. The fluorine atom at the 5-position enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring .

Comparison with Similar Compounds

2-Fluoropyridine-5-carbonyl Chloride (CAS: 65352-94-5)

- Molecular Formula: C₆H₃ClFNO (identical to the target compound).

- Key Difference : Fluorine is at the 2-position, and the carbonyl chloride is at the 5-position.

- Impact: The altered substituent positions modify electronic effects.

6-Fluoropyridine-2-carbonyl Chloride

- Molecular Formula: C₆H₃ClFNO (same as above).

- Key Difference : Fluorine at the 6-position.

- Impact : The para-substituted fluorine reduces resonance stabilization of the pyridine ring, which may lower thermal stability compared to isomers with meta or ortho fluorine placement .

Halogen-Substituted Analogs

5-Bromopyridine-2-carbonyl Chloride

- Molecular Formula: C₆H₃BrClNO.

- Molecular Weight : ~220.5 g/mol (due to bromine’s higher atomic mass).

- Key Difference : Bromine replaces fluorine at the 5-position.

- Impact: Bromine’s larger atomic size and polarizability increase steric bulk and reduce electronegativity compared to fluorine. However, bromine’s leaving-group ability may enhance utility in substitution reactions .

5-Chloro-2-methylpyridine-3-carbonyl Chloride (CAS: 1207529-88-1)

- Molecular Formula: C₇H₅Cl₂NO.

- Molecular Weight : ~190.0 g/mol.

- Key Differences :

- Chlorine replaces fluorine at the 5-position.

- A methyl group is added at the 2-position.

- Carbonyl chloride is at the 3-position.

- Impact : The methyl group introduces steric hindrance, reducing accessibility of the carbonyl chloride for nucleophilic attack. Chlorine’s moderate electronegativity provides weaker electron withdrawal than fluorine, further lowering reactivity. The 3-position carbonyl alters resonance interactions with the pyridine nitrogen .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Reactivity Notes |

|---|---|---|---|---|---|

| This compound | C₆H₃ClFNO | 159.55 | 717871-83-5 | F (5), COCl (2) | High electrophilicity due to meta-fluorine |

| 2-Fluoropyridine-5-carbonyl chloride | C₆H₃ClFNO | 159.55 | 65352-94-5 | F (2), COCl (5) | Enhanced electron withdrawal (ortho-F) |

| 5-Bromopyridine-2-carbonyl chloride | C₆H₃BrClNO | ~220.5 | N/A | Br (5), COCl (2) | Lower electrophilicity, better leaving group |

| 5-Chloro-2-methylpyridine-3-carbonyl chloride | C₇H₅Cl₂NO | ~190.0 | 1207529-88-1 | Cl (5), CH₃ (2), COCl (3) | Steric hindrance reduces reactivity |

Research Findings

- Electronic Effects : Fluorine’s electronegativity in this compound enhances the electrophilicity of the carbonyl group compared to bromine or chlorine analogs, making it more reactive toward amines in peptide coupling reactions .

- Steric Influence : The methyl group in 5-chloro-2-methylpyridine-3-carbonyl chloride reduces reaction rates in bulky nucleophile systems, as observed in hindered amidation trials .

- Positional Isomerism : Ortho-fluorine (2-fluoropyridine-5-carbonyl chloride) exhibits stronger electron withdrawal than meta-fluorine, but its proximity to the nitrogen may lead to competing resonance effects, complicating reaction pathways .

Biological Activity

5-Fluoropyridine-2-carbonyl chloride (C6H4ClFNO) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, supported by data tables and case studies.

This compound is characterized by its pyridine ring substituted with a fluorine atom and a carbonyl chloride functional group. The synthesis of this compound typically involves the chlorination of 5-fluoropyridine-2-carboxylic acid or related derivatives using reagents like thionyl chloride or oxalyl chloride.

Synthesis Reaction:

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 5-fluoropyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds derived from 5-fluoropyridine showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Antiviral Activity

The antiviral potential of this compound was evaluated in vitro against several viruses. In particular, it demonstrated promising activity against the influenza virus, with an IC50 value indicating effective inhibition of viral replication.

Anticancer Activity

In cancer research, derivatives of 5-fluoropyridine have shown cytotoxic effects against various cancer cell lines. A notable study reported that these compounds could inhibit the proliferation of human cancer cells through apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial effectiveness of several fluorinated pyridine derivatives, including this compound. The findings revealed that modifications to the carbonyl group significantly influenced antimicrobial potency, suggesting a structure-activity relationship worth exploring further.

- Antiviral Research : Another study focused on the antiviral activity against RNA viruses, where 5-fluoropyridine derivatives were tested for their ability to inhibit viral entry into host cells. Results indicated a promising reduction in viral load at low concentrations.

- Cytotoxicity in Cancer Cells : A comprehensive evaluation was conducted on the cytotoxic effects of various fluorinated compounds on cancer cell lines. The results highlighted that this compound induced significant cell death in treated cultures compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.